molecular formula C6H6N2 B1604837 2-Methyl-1H-pyrrole-3-carbonitrile CAS No. 26187-27-9

2-Methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1604837
CAS No.: 26187-27-9
M. Wt: 106.13 g/mol
InChI Key: ZOAISSYFNQZAAW-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H6N2 It is characterized by a pyrrole ring substituted with a methyl group at the 2-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1H-pyrrole-3-carbonitrile can be synthesized through the reaction of pyrrole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

2-Methyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-pyrrole-3-carboxaldehyde
  • 2-Methyl-1H-pyrrole-3-carboxylic acid
  • 2-Methyl-1H-pyrrole-3-methanol

Uniqueness

2-Methyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. The cyano group can act as a versatile functional group for further chemical modifications, making this compound valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-methyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-5-6(4-7)2-3-8-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAISSYFNQZAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341141
Record name 2-Methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26187-27-9
Record name 2-Methyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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